molecular formula C10H9IN2O2S B5888783 1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole

1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole

Cat. No.: B5888783
M. Wt: 348.16 g/mol
InChI Key: IGYFRSDWOODVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole, also known as PMSF, is a commonly used serine protease inhibitor in scientific research. This compound is widely used in biochemical and physiological studies due to its ability to inhibit serine protease activity, which is essential for many biological processes.

Mechanism of Action

Target of Action

It is known that sulfonyl chloride compounds, such as 4-iodobenzenesulfonyl chloride , are often used in organic synthesis, suggesting that this compound may interact with various biological targets depending on the specific context .

Mode of Action

Iodobenzene derivatives are known to be more reactive due to the weaker c-i bond . This increased reactivity might influence the compound’s interaction with its targets.

Biochemical Pathways

Given the reactivity of iodobenzene derivatives , it is plausible that this compound could influence a variety of biochemical pathways, depending on its specific targets.

Pharmacokinetics

The solubility of related compounds in ethanol suggests that this compound might also be soluble in ethanol, which could potentially influence its bioavailability.

Action Environment

It is known that the compound should be stored under inert gas at 2–8 °c , suggesting that temperature and exposure to oxygen might affect its stability.

Properties

IUPAC Name

1-(4-iodophenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2S/c1-8-6-13(7-12-8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYFRSDWOODVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.